molecular formula C22H46Cl2FeP2Pd B13394973 Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron

Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron

Cat. No.: B13394973
M. Wt: 605.7 g/mol
InChI Key: LNQIELJTKAPFFW-UHFFFAOYSA-L
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Description

1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride: is a coordination compound that features a palladium center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(di-isopropylphosphino)ferrocene. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions .

Properties

Molecular Formula

C22H46Cl2FeP2Pd

Molecular Weight

605.7 g/mol

IUPAC Name

cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron

InChI

InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2

InChI Key

LNQIELJTKAPFFW-UHFFFAOYSA-L

Canonical SMILES

CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride can be synthesized by reacting 1,1’-bis(di-isopropylphosphino)ferrocene with palladium dichloride in a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and may require a base to facilitate the formation of the desired product .

Industrial Production Methods: The industrial production of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in batch reactors, and the final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or other coupled products .

Mechanism of Action

The mechanism of action of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride involves the coordination of the palladium center to the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to its catalytic activity. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

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